An In-Depth Technical Guide to 5-methyl-1H-indole-2-carbonitrile (CAS: 1522608-25-8)
An In-Depth Technical Guide to 5-methyl-1H-indole-2-carbonitrile (CAS: 1522608-25-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Within this vast chemical space, 5-methyl-1H-indole-2-carbonitrile emerges as a compound of significant interest. The introduction of a nitrile group at the C2 position offers a versatile handle for further chemical transformations, while the methyl group at the C5 position can influence binding affinity and metabolic stability. This guide provides a comprehensive overview of 5-methyl-1H-indole-2-carbonitrile, from its synthesis and characterization to its potential applications in drug discovery, empowering researchers to leverage this valuable building block in their scientific endeavors.
Chemical Identity and Physicochemical Properties
5-methyl-1H-indole-2-carbonitrile is a solid organic compound. While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from closely related structures and general principles of organic chemistry.
| Property | Value | Source/Method |
| CAS Number | 1522608-25-8 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₈N₂ | Calculated |
| Molecular Weight | 156.19 g/mol | Calculated |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Melting Point | Not explicitly reported. Related compounds such as 5-methylindole melt at 58-61 °C.[1] | Inferred |
| Boiling Point | Not explicitly reported. | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |
Strategic Synthesis of 5-methyl-1H-indole-2-carbonitrile
The synthesis of 5-methyl-1H-indole-2-carbonitrile can be approached through a multi-step sequence starting from commercially available precursors. A logical and field-proven strategy involves the construction of the indole ring, followed by the introduction and modification of the C2 substituent. The pathway outlined below leverages well-established synthetic transformations, ensuring reproducibility and scalability.
Figure 1: Proposed synthetic pathway for 5-methyl-1H-indole-2-carbonitrile.
Step-by-Step Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related indole derivatives and represent a practical approach to obtaining 5-methyl-1H-indole-2-carbonitrile.
This procedure is adapted from the classical Fischer indole synthesis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq).
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Reaction Execution: Add a suitable solvent such as ethanol, followed by ethyl pyruvate (1.1 eq). To this mixture, add a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid (PPA).
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Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-methyl-1H-indole-2-carboxylate.
This step involves the saponification of the ester obtained in the previous step.
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Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Reaction Execution: Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq) to the solution.
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Heating: Heat the mixture to reflux until the starting material is consumed, as monitored by TLC.
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Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford 5-methyl-1H-indole-2-carboxylic acid.
This protocol describes the conversion of the carboxylic acid to the primary amide.
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Activation of Carboxylic Acid: In a flask under an inert atmosphere, suspend 5-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane or tetrahydrofuran. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. Stir the mixture at room temperature until the acid is fully converted to the acid chloride.
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Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia or bubble ammonia gas through a cooled solvent. Slowly add the freshly prepared acid chloride solution to the ammonia solution at 0 °C with vigorous stirring.
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Work-up and Purification: Stir the reaction mixture for a few hours at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-methyl-1H-indole-2-carboxamide.
The final step involves the dehydration of the primary amide to the nitrile.
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Reaction Setup: In a dry flask under an inert atmosphere, suspend 5-methyl-1H-indole-2-carboxamide (1.0 eq) in a suitable solvent such as pyridine, DMF, or acetonitrile.
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Dehydration: Add a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or cyanuric chloride in the presence of DMF.[2] The choice of reagent and conditions may require optimization. For instance, using cyanuric chloride/DMF is a mild and effective method for dehydrating heterocyclic carboxamides.[2]
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Heating: The reaction may proceed at room temperature or require heating, depending on the chosen dehydrating agent. Monitor the reaction by TLC.
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Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully with ice-water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methyl-1H-indole-2-carbonitrile.
Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system and the methyl group. The NH proton will likely appear as a broad singlet at a downfield chemical shift (> 8 ppm). The aromatic protons on the benzene ring will exhibit characteristic splitting patterns. The proton at the C4 position is expected to be a singlet or a narrow doublet, while the protons at C6 and C7 will show doublet and doublet of doublets, respectively. The proton at the C3 position will likely be a singlet. The methyl protons at the C5 position will appear as a singlet around 2.4 ppm.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The nitrile carbon will resonate at approximately 115-120 ppm. The chemical shifts of the indole ring carbons can be predicted based on data from substituted indoles.[3] The methyl carbon will appear at around 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
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A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.
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A broad absorption band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration of the indole ring.
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Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ .
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C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 156. The fragmentation pattern may show the loss of HCN (m/z = 129) and other characteristic fragments of the indole ring.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₀H₈N₂, the calculated exact mass is 156.0687.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 2-cyanoindole scaffold is a valuable pharmacophore in modern drug discovery. The nitrile group can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a reactive handle for the synthesis of more complex molecules. The 5-methyl substitution can enhance binding to target proteins through hydrophobic interactions and may favorably influence the metabolic profile of a drug candidate.
Dopamine D₄ Receptor Ligands
Derivatives of 2-cyanoindole have been identified as highly selective partial agonists for the dopamine D₄ receptor.[4] This receptor is a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The unique pharmacological profile of partial agonists offers the potential for therapeutic efficacy with a reduced side-effect profile compared to full agonists. The 5-methyl-1H-indole-2-carbonitrile core could serve as a starting point for the design of novel D₄ receptor modulators.
Kinase Inhibitors
The indole nucleus is a common feature in many kinase inhibitors used in oncology. The structural versatility of the indole scaffold allows for the development of compounds that can target the ATP-binding site of various kinases. The 2-cyano and 5-methyl groups of the title compound can be strategically utilized to optimize potency and selectivity against specific kinase targets.
Antiviral and Antimicrobial Agents
Indole derivatives have demonstrated a broad spectrum of antiviral and antimicrobial activities. The 2-cyanoindole moiety can be incorporated into molecules designed to inhibit key viral or bacterial enzymes. Further functionalization of the 5-methyl-1H-indole-2-carbonitrile core could lead to the discovery of novel agents to combat infectious diseases.
Figure 2: Potential applications of 5-methyl-1H-indole-2-carbonitrile in drug discovery.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
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In case of Contact:
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Eyes: Immediately flush with plenty of water for at least 15 minutes.
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Skin: Wash with soap and water.
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Ingestion: Seek immediate medical attention.
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Inhalation: Move to fresh air.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
5-methyl-1H-indole-2-carbonitrile represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The presence of the reactive nitrile group and the modulating methyl substituent provides ample opportunities for the creation of diverse chemical libraries for biological screening. As our understanding of the biological roles of various protein targets continues to expand, scaffolds like 5-methyl-1H-indole-2-carbonitrile will undoubtedly play a crucial role in the development of the next generation of therapeutics. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.
References
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Aquino, F., Karge, R., Pauling, H., & Bonrath, W. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2(11), 176-179. [Link]
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Hübner, H., et al. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 43(23), 4563-9. [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]
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Wikipedia contributors. (2023, March 29). 5-Methylindole. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
Sources
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